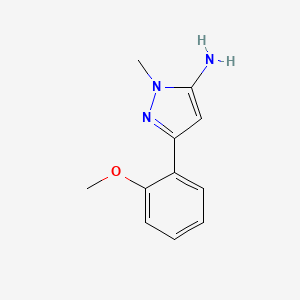

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWRJPGIOAAWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390239 | |

| Record name | 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-52-9 | |

| Record name | 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the intermediate 3-(2-methoxyphenyl)-3-oxopropanenitrile and its subsequent cyclization to the target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a well-established two-step sequence. The first step involves a Claisen-type condensation to form the β-ketonitrile intermediate. The second step is the crucial pyrazole ring formation via condensation with methylhydrazine.

Caption: Overall synthetic scheme for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-(2-Methoxyphenyl)-3-oxopropanenitrile

This procedure outlines the base-catalyzed condensation of methyl 2-methoxybenzoate with acetonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Methyl 2-methoxybenzoate | 166.17 | 1.129 | 16.62 g | 0.1 |

| Acetonitrile | 41.05 | 0.786 | 8.21 g (10.4 mL) | 0.2 |

| Sodium Ethoxide | 68.05 | - | 7.48 g | 0.11 |

| Toluene | - | - | 150 mL | - |

| Hydrochloric Acid (2M) | - | - | As required | - |

| Saturated Sodium Bicarbonate | - | - | As required | - |

| Brine | - | - | As required | - |

| Anhydrous Sodium Sulfate | - | - | As required | - |

Procedure:

-

A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium ethoxide (7.48 g, 0.11 mol) and dry toluene (100 mL).

-

A solution of methyl 2-methoxybenzoate (16.62 g, 0.1 mol) and acetonitrile (8.21 g, 0.2 mol) in dry toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of ice-cold water (100 mL).

-

The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

The aqueous layer is then acidified to pH 3-4 with 2M hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 75-85% Physical Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of this compound

This protocol details the cyclization of the β-ketonitrile with methylhydrazine to form the final product. The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 3-(2-Methoxyphenyl)-3-oxopropanenitrile | 175.18 | - | 17.52 g | 0.1 |

| Methylhydrazine | 46.07 | 0.874 | 5.07 g (5.8 mL) | 0.11 |

| Ethanol | - | - | 150 mL | - |

| Acetic Acid | - | - | 1 mL | - |

| Saturated Sodium Bicarbonate | - | - | As required | - |

| Ethyl Acetate | - | - | As required | - |

| Brine | - | - | As required | - |

| Anhydrous Sodium Sulfate | - | - | As required | - |

Procedure:

-

To a solution of 3-(2-methoxyphenyl)-3-oxopropanenitrile (17.52 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask, methylhydrazine (5.07 g, 0.11 mol) is added, followed by a catalytic amount of acetic acid (1 mL).

-

The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield: 70-80% Physical Appearance: White to off-white solid.

III. Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | C11H13N3O | 203.24 | Data not available | Anticipated signals: 7.8-6.9 (m, 4H, Ar-H), 5.8 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH3), 3.7 (s, 3H, N-CH3), 3.5 (br s, 2H, NH2) | Anticipated signals: 160-150 (Ar-C-O, pyrazole-C), 130-110 (Ar-C, pyrazole-C), 95 (pyrazole-C), 55 (OCH3), 35 (N-CH3) |

Note: NMR data is predicted and should be confirmed experimentally.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Logical workflow for the synthesis of the target compound.

V. Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

-

Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution and appropriate containment.

-

Acetonitrile is flammable and toxic.

-

Follow standard laboratory procedures for handling and disposal of chemicals.

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic protocol for the preparation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-methoxybenzoylacetonitrile, followed by a regioselective cyclization with methylhydrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and workflow visualizations.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is strategically divided into two primary stages:

-

Synthesis of 2-Methoxybenzoylacetonitrile: This initial step involves a Claisen-type condensation reaction between 2-methoxybenzonitrile and ethyl acetate. This reaction forms the crucial β-ketonitrile intermediate required for the subsequent pyrazole ring formation.

-

Cyclization to form the Pyrazole Ring: The synthesized 2-methoxybenzoylacetonitrile is then reacted with methylhydrazine. This step constitutes the core of the pyrazole synthesis, where the careful selection of reaction conditions is critical to ensure the desired regioselectivity, leading to the formation of the 1,3,5-substituted pyrazole.

The overall synthetic workflow is depicted in the following diagram:

An In-depth Technical Guide to the Starting Materials for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic methodologies required for the preparation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry. This document details the primary synthetic routes, experimental protocols for analogous reactions, and the logical workflow from commercially available precursors to the target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a β-ketonitrile intermediate, specifically 3-(2-methoxyphenyl)-3-oxopropanenitrile . This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine to yield the final pyrazole product. This approach is a well-established method for the synthesis of 5-aminopyrazoles.

The overall synthetic workflow can be visualized as follows:

Starting Material 1: 3-(2-methoxyphenyl)-3-oxopropanenitrile

The primary precursor for the pyrazole ring is the β-ketonitrile, 3-(2-methoxyphenyl)-3-oxopropanenitrile (also known as 2-methoxybenzoylacetonitrile).

Table 1: Properties of 3-(2-methoxyphenyl)-3-oxopropanenitrile

| Property | Value |

| IUPAC Name | 3-(2-methoxyphenyl)-3-oxopropanenitrile |

| CAS Number | 35276-83-6 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile

This intermediate is typically synthesized via a Claisen condensation reaction. The most common starting materials for this step are 2-methoxyacetophenone and a source of the cyano group, such as acetonitrile or diethyl carbonate . The reaction is conducted in the presence of a strong base.

Table 2: Key Reagents for the Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile

| Reagent | Role | Key Considerations |

| 2-Methoxyacetophenone | Ketone starting material | Commercially available. |

| Acetonitrile | Cyano group source | Acts as both reactant and solvent in some procedures. |

| Sodium Hydride (NaH) | Strong base | Requires anhydrous conditions. |

| Sodium Ethoxide (NaOEt) | Strong base | Often used in alcoholic solvents. |

Experimental Protocol (Analogous Claisen Condensation)

Protocol 1: General Procedure for Crossed Claisen Condensation

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in the same anhydrous solvent is added dropwise at a temperature maintained between 25-30 °C.

-

After the initial evolution of hydrogen gas subsides, the reaction mixture is heated to reflux and maintained for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to afford the desired β-keto ester.

-

The β-keto ester is then converted to the β-ketonitrile.

Starting Material 2: Methylhydrazine

The second key starting material is methylhydrazine , which provides the nitrogen atoms for the pyrazole ring and the methyl group at the N1 position.

Table 3: Properties of Methylhydrazine

| Property | Value |

| IUPAC Name | Methylhydrazine |

| CAS Number | 60-34-4 |

| Molecular Formula | CH₆N₂ |

| Molecular Weight | 46.07 g/mol |

Synthesis of this compound

The final step is the cyclocondensation of 3-(2-methoxyphenyl)-3-oxopropanenitrile with methylhydrazine. This reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid. The reaction generally proceeds with high regioselectivity to yield the desired 1-methyl-5-aminopyrazole isomer.

Experimental Protocol (Analogous Cyclocondensation)

The following protocol is adapted from a highly efficient synthesis of a structurally similar 5-aminopyrazole.

Protocol 2: Synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole

-

To a solution of 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in absolute ethanol, hydrazine hydrate (5.0 equivalents) is added.

-

The reaction mixture is stirred at 80 °C for 15 hours.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

This procedure yields the desired 5-amino-3-(4-methoxyphenyl)pyrazole with a reported yield of 97%.

Adaptation for the Target Molecule:

To synthesize this compound, methylhydrazine or methylhydrazine sulfate would be used in place of hydrazine hydrate. The reaction conditions (solvent, temperature, and reaction time) are expected to be similar. It is important to note that the use of methylhydrazine can potentially lead to two regioisomers. However, the reaction of β-ketonitriles with substituted hydrazines generally favors the formation of the 5-aminopyrazole isomer where the substituted nitrogen of the hydrazine attacks the carbonyl carbon.

Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established mechanism:

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key starting materials, 2-methoxyacetophenone and methylhydrazine, are readily accessible. The synthesis relies on two well-understood reactions: a Claisen condensation to form the β-ketonitrile intermediate, followed by a cyclocondensation to construct the pyrazole ring. By adapting established protocols for similar molecules, this target compound can be synthesized in high yield. This guide provides the necessary foundational knowledge for the successful planning and execution of this synthesis.

An In-depth Technical Guide to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a thorough understanding of this class of compounds.

Chemical Properties and Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Predicted XLogP3 | 1.5 | [1] |

| Predicted Hydrogen Bond Donors | 1 | [1] |

| Predicted Hydrogen Bond Acceptors | 4 | [1] |

| Predicted pKa (most basic) | 4.5 (estimated) | General knowledge of aminopyrazoles |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Table 2: Representative Spectral Data of Analogous Aminopyrazoles

The following data is for the related compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and serves as a reference.[1]

| Spectral Data | Values |

| FTIR (cm⁻¹) | 3243 (N-H), 2958, 2863 (C-H), 1611 (C=N), 1558, 1506 (C=C), 1240, 1036 (C-O-C)[1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H)[1] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Ar-C), 129.4 (2CH, Ar-C), 130.9 (Cq, Ar-C), 148.1 (Cq, C-5), 159.3 (Cq, Ar-C), 160.7 (Cq, C-3)[1] |

| Mass Spectrum (EI, 70 eV) m/z (%) | 273 (M+, 47), 121 (100)[1] |

Synthesis and Experimental Protocols

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][3] For the synthesis of this compound, the key precursors are 2-methoxybenzoylacetonitrile and methylhydrazine.

Synthesis of Precursor: 2-Methoxybenzoylacetonitrile

This precursor can be synthesized from 2-methoxybenzonitrile and acetonitrile in the presence of a strong base like sodium amide or sodium ethoxide.

General Experimental Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles and should be optimized for this specific reaction.

Reaction:

Figure 1: General reaction scheme for the synthesis.

Materials:

-

2-Methoxybenzoylacetonitrile (1 equivalent)

-

Methylhydrazine (1.1 equivalents)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, optional)

Procedure:

-

To a solution of 2-methoxybenzoylacetonitrile in absolute ethanol, add methylhydrazine.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

5-Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to the nucleophilicity of the amino group and the pyrazole ring nitrogens. They are key intermediates in the synthesis of various fused heterocyclic systems with a wide range of biological activities, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

The general reactivity of 5-aminopyrazoles is depicted in the following workflow:

Figure 2: General reactivity of 5-aminopyrazoles.

Potential Biological Significance and Signaling Pathways

Aminopyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5] Many aminopyrazole-based compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.[6][7] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. While the specific activity of this compound on this pathway is not known, its structural motif is common in kinase inhibitors.

A simplified representation of the EGFR signaling pathway is shown below:

Figure 3: Simplified EGFR signaling pathway.

Conclusion

This compound is a molecule of interest within the broader class of aminopyrazoles. While specific experimental data is limited, this guide provides a comprehensive overview based on established synthetic methodologies and data from analogous compounds. Further research is warranted to fully characterize its chemical and biological properties and to explore its potential as a scaffold in drug discovery, particularly in the context of kinase inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize spectroscopic data for compounds structurally related to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This information serves as a reference for predicting the spectral properties of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH₂ | 3.5 - 5.0 | Broad Singlet | Chemical shift can be concentration-dependent and may exchange with D₂O. |

| Aromatic-H (Methoxyphenyl) | 6.8 - 7.8 | Multiplets | The substitution pattern will influence the exact shifts and coupling constants. |

| Pyrazole-H | 5.5 - 6.5 | Singlet | The proton at the 4-position of the pyrazole ring. |

| OCH₃ | 3.8 - 4.0 | Singlet | |

| N-CH₃ | 3.6 - 3.9 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Aromatic C-O | 150 - 160 | |

| Pyrazole C-N | 140 - 155 | |

| Aromatic C-H | 110 - 130 | |

| Pyrazole C-C | 90 - 100 | The carbon at the 4-position of the pyrazole ring. |

| OCH₃ | 55 - 60 | |

| N-CH₃ | 35 - 45 |

Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data

| Spectroscopic Technique | Expected Values | Notes |

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺: ~218.1188 m/z | The exact mass may vary slightly based on the isotope distribution. |

| Infrared (IR) Spectroscopy | N-H stretch: 3200-3400 cm⁻¹ (two bands for primary amine) C-H stretch (aromatic): 3000-3100 cm⁻¹ C-H stretch (aliphatic): 2850-3000 cm⁻¹ C=N stretch: 1580-1650 cm⁻¹ C-O stretch (aryl ether): 1230-1270 cm⁻¹ | The N-H bending vibration is expected around 1580-1650 cm⁻¹.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Use the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).[2]

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a structural representation of the molecule.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H4 (pyrazole) | 5.7 - 6.0 | singlet | 1H | The chemical shift is influenced by the electron-donating amino group at position 5. |

| NH₂ (amine) | 4.5 - 5.5 | broad singlet | 2H | The chemical shift can vary significantly with concentration and solvent. |

| OCH₃ (methoxy) | 3.8 - 4.0 | singlet | 3H | Typical range for a methoxy group attached to an aromatic ring. |

| N-CH₃ (N-methyl) | 3.6 - 3.8 | singlet | 3H | Characteristic chemical shift for a methyl group on a nitrogen atom within a pyrazole ring. |

| H6' (methoxyphenyl) | 7.6 - 7.8 | doublet of doublets | 1H | Coupled to H5' and H4'. |

| H4' (methoxyphenyl) | 7.2 - 7.4 | triplet | 1H | Coupled to H3' and H5'. |

| H5' (methoxyphenyl) | 6.9 - 7.1 | triplet | 1H | Coupled to H4' and H6'. |

| H3' (methoxyphenyl) | 6.8 - 7.0 | doublet | 1H | Coupled to H4'. |

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

-

The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds should be used to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply a line broadening (apodization) function (e.g., an exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in the structural assignment.

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and their connectivity.

Caption: Chemical structure of this compound.

13C NMR Analysis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This document outlines predicted 13C NMR chemical shifts based on spectral data from analogous structures, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.

Data Presentation: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyrazole Ring | ||

| C3 | ~150-155 | Attached to the aromatic ring and a nitrogen atom, leading to a downfield shift. |

| C4 | ~85-95 | Shielded position in the pyrazole ring, influenced by the adjacent amino group. Data from similar 5-aminopyrazoles supports this upfield shift.[7] |

| C5 | ~145-150 | Attached to the amino group and a nitrogen atom, resulting in a downfield shift. |

| N-CH3 | ~34-38 | Typical range for a methyl group attached to a nitrogen atom in a heterocyclic ring.[7] |

| Methoxyphenyl Ring | ||

| C1' (ipso to pyrazole) | ~125-130 | Quaternary carbon, its shift is influenced by the attached pyrazole ring. |

| C2' (ipso to OCH3) | ~155-160 | Attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| C3' | ~110-115 | Ortho to the methoxy group, experiencing a shielding effect. |

| C4' | ~128-132 | Meta to the methoxy group, with a chemical shift similar to an unsubstituted benzene ring. |

| C5' | ~120-125 | Para to the methoxy group, experiencing a slight shielding effect. |

| C6' | ~120-125 | Ortho to the pyrazole substituent. |

| O-CH3 | ~55-58 | Typical chemical shift for a methoxy group attached to an aromatic ring.[11][10] |

Note: The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common initial choice due to its good dissolving power for many organic compounds and its single carbon signal that does not interfere with the region of interest. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used, though its solvent peaks are more complex.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

-

Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which have a long relaxation time and no Nuclear Overhauser Effect (NOE) enhancement.

-

Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range.

-

-

Advanced Experiments: To aid in the assignment of carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate carbon atoms with their directly attached protons and with protons that are two or three bonds away, respectively.

Mandatory Visualization

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

References

- 1. The first example of a cine-substitution in a series of 1,3-dinitropyrazoles - ProQuest [proquest.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Review of Related Compounds

An in-depth analysis of the crystal structure for the specific compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine could not be completed as publicly available crystallographic data was not found. However, a comprehensive review of closely related pyrazole derivatives provides valuable insights into the probable structural characteristics, molecular geometry, and intermolecular interactions that could be expected for this compound.

This technical guide summarizes the crystallographic data and experimental methodologies for structurally similar pyrazole-based compounds, offering a comparative framework for researchers, scientists, and drug development professionals. The information presented is drawn from published research and crystallographic databases.

Comparative Crystallographic Data of Related Pyrazole Derivatives

To provide a predictive context for the crystal structure of this compound, crystallographic data for analogous compounds are presented in the tables below. These molecules share the core pyrazole-amine scaffold with variations in substituent patterns.

Table 1: Crystallographic Data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine [1]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₃O |

| Molecular Weight | 265.31 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2689.87 (18) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.044 |

Table 2: Crystallographic Data for 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole [2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.5626 (15) |

| b (Å) | 10.2239 (7) |

| c (Å) | 7.4513 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1337.94 (19) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

| R-factor | 0.034 |

Experimental Protocols: Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or a β-ketonitrile. The specific methodologies for the related compounds are detailed below.

Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[1]

The synthesis of this compound is reported to be regiospecific, resulting from the reaction between benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride. Single crystals suitable for X-ray diffraction were obtained, providing unambiguous structural determination.

Synthesis of 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole[2]

This compound was synthesized from 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione. The specific crystallization method to obtain single crystals for X-ray analysis is not detailed in the provided information.

General Synthesis of 5-Aminopyrazoles

A common and versatile method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine derivatives. The reaction typically proceeds via a condensation-cyclization mechanism. The choice of substituents on both the β-ketonitrile and the hydrazine determines the final substitution pattern on the pyrazole ring.

Logical Workflow for Synthesis and Structure Determination

The general workflow for the synthesis and structural elucidation of pyrazole derivatives is illustrated in the following diagram.

Caption: A generalized workflow for the synthesis and crystallographic analysis of pyrazole compounds.

Expected Molecular Geometry and Intermolecular Interactions

Based on the analysis of related structures, the following features can be anticipated for the crystal structure of this compound:

-

Non-planar Conformation: The methoxyphenyl ring is likely to be twisted out of the plane of the pyrazole ring due to steric hindrance. For instance, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene groups are rotated by 29.41(5)° and 37.01(5)°, respectively, from the central pyrazole ring[1].

-

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor and is expected to participate in intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of a neighboring pyrazole ring or the oxygen atom of the methoxy group. In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H···N hydrogen bond links molecules into a chain[1]. Similarly, 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole exhibits N—H···O hydrogen bonding[2].

Potential Signaling Pathways and Applications

While no specific biological activity or signaling pathway information was found for this compound, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. These compounds have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases, antagonists of G-protein coupled receptors, and as antibacterial agents. Further research would be required to elucidate any potential biological targets and signaling pathways for the title compound.

Caption: A diagram illustrating the potential molecular targets and therapeutic applications of 5-aminopyrazole derivatives.

References

Potential Biological Activity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Disclaimer: The following technical guide details the potential biological activities of the compound 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 957313-52-9). As of the latest literature review, specific experimental data on the biological effects of this exact molecule are not extensively published. Therefore, this document infers its potential activities based on the well-documented biological profiles of structurally related 5-aminopyrazole derivatives. The experimental protocols provided are representative examples from studies on analogous compounds and should be adapted and validated for the specific compound of interest.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Among its derivatives, the 5-aminopyrazole moiety serves as a critical pharmacophore in the design of various therapeutic agents.[4][5][6] The subject of this guide, this compound, incorporates several key structural features that suggest a potential for significant biological activity:

-

5-Aminopyrazole Core: This feature is known to be a versatile building block for compounds targeting a range of biological entities, including kinases, inflammatory enzymes, and cancer cell lines.[4][5]

-

3-(2-Methoxyphenyl) Substitution: The presence of a methoxyphenyl group can influence the compound's pharmacokinetic properties and its interaction with biological targets. Aryl substitutions at this position are common in bioactive pyrazoles.

-

1-Methyl Group: The methylation at the N1 position can enhance metabolic stability and modulate the compound's binding affinity and selectivity for its targets.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the established activities of its close structural analogs.

Potential Biological Activities

Based on the extensive literature on 5-aminopyrazole derivatives, this compound is predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Numerous 5-aminopyrazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression and signaling pathways. For instance, some pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8]

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3][9]

Kinase Inhibitory Activity

The 5-aminopyrazole structure is a key component of many potent and selective kinase inhibitors. These compounds can target a variety of kinases that are implicated in cancer and inflammatory diseases. The amino group at the 5-position often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.

Data Presentation: Biological Activities of Structurally Related 5-Aminopyrazole Derivatives

The following tables summarize quantitative data from studies on compounds structurally related to this compound. It is crucial to note that this data is for analogous compounds and may not be representative of the activity of the title compound.

Table 1: In Vitro Cytotoxicity of Representative 5-Aminopyrazole Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 (Leukemia) | Not specified, but noted as highly potent | [8] |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | A549 (Lung Cancer) | Not specified, but noted as highly potent | [8] |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | MCF-7 (Breast Cancer) | Not specified, but noted as highly potent | [8] |

| Pyrazolo[1,5-a]pyrimidine derivative (7a) | EAC (Carcinoma) | 15.2 | [10] |

| Pyrazolo[1,5-a]pyrimidine derivative (10a) | EAC (Carcinoma) | 10.8 | [10] |

Table 2: In Vitro Enzyme Inhibition by Representative Pyrazole Analogs

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| Pyrazole derivative | COX-2 | 0.034 - 0.052 | [3] |

| 5-Aminopyrazole derivative | α-glucosidase | Micromolar range | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound. These protocols are based on established methods used for similar compounds.

Synthesis of 5-Aminopyrazole Derivatives (Representative Protocol)

A common route for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate or a substituted hydrazine.

Materials:

-

β-Ketonitrile precursor

-

Hydrazine hydrate (or substituted hydrazine)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve the β-ketonitrile precursor in ethanol.

-

Add a slight molar excess of hydrazine hydrate.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-aminopyrazole derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Workflow for Biological Activity Screening

Caption: A representative workflow for screening novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in public literature, the analysis of its structural features and the activities of closely related 5-aminopyrazole derivatives strongly suggests its potential as a bioactive molecule. The compound warrants further investigation, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this promising chemical entity. Future studies involving in vitro and in vivo testing are essential to definitively characterize its biological profile and validate its potential as a lead compound for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. academicstrive.com [academicstrive.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothesized mechanism of action for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine based on the biological activities of structurally related compounds. The proposed experiments and data are illustrative and intended to guide future research.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The subject of this guide, this compound, is a novel compound with therapeutic potential. While direct studies on its mechanism of action are not yet available, its structural features, particularly the presence of the 1-methyl-1H-pyrazol core and the 2-methoxyphenyl substituent, suggest a plausible interaction with key biological targets. Structurally similar compounds have been identified as inhibitors of protein kinases and cyclooxygenase (COX) enzymes.[6][7][8][9] For instance, a compound bearing the 1-methyl-1H-pyrazol moiety, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been shown to inhibit the FLT3-ITD and BCR-ABL pathways, which are critical in certain leukemias.[7][8] This suggests that the core scaffold of our compound of interest may be amenable to binding within the ATP-binding pocket of various kinases. Furthermore, numerous pyrazole derivatives are known to exert anti-inflammatory effects through the inhibition of prostaglandin synthesis, a pathway mediated by COX enzymes.[1][6]

This technical guide puts forth a dual hypothesis for the mechanism of action of this compound:

-

Hypothesis 1: Inhibition of Protein Kinases: The compound acts as an inhibitor of one or more protein kinases that are crucial for the proliferation and survival of cancer cells.

-

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes: The compound inhibits COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

This document will provide a detailed overview of proposed experimental protocols to investigate these hypotheses, present hypothetical data in structured tables, and visualize the implicated signaling pathways and experimental workflows using Graphviz diagrams.

Hypothesized Signaling Pathways

Based on the known activities of related pyrazole compounds, this compound may interfere with key signaling pathways implicated in cancer and inflammation.

Kinase Inhibition Pathway

Many cancers are driven by aberrant signaling through protein kinase pathways. The compound could potentially inhibit receptor tyrosine kinases (RTKs) like FLT3 or non-receptor tyrosine kinases such as ABL. Inhibition of these kinases would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[7][8]

COX Inhibition Pathway

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Given the prevalence of anti-inflammatory activity among pyrazole derivatives, it is plausible that this compound could also act as a COX inhibitor.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that would be generated from the experimental protocols outlined below.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| FLT3 | 15 |

| ABL | 45 |

| SRC | 80 |

| VEGFR2 | 120 |

| EGFR | >1000 |

| PIM1 | 250 |

Table 2: Hypothetical COX Enzyme Inhibition

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 25 | 0.5 |

| COX-2 | 12.5 |

Table 3: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.1 |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | 0.5 |

| A549 | Lung Carcinoma | KRAS | >50 |

| MCF7 | Breast Carcinoma | Wild-type | >50 |

Experimental Protocols

Detailed methodologies for key experiments to test the proposed hypotheses are provided below.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Screening: A broad panel of recombinant human kinases will be used for initial screening (e.g., DiscoverX KINOMEscan™ or similar). The compound will be tested at a single concentration (e.g., 1 µM) to identify potential targets.

-

IC50 Determination: For kinases showing significant inhibition in the primary screen, a dose-response analysis will be performed to determine the IC50 value.

-

Assay Principle: A radiometric assay using [γ-³³P]-ATP is a standard method. Alternatively, non-radioactive luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, Promega) can be used.

-

Procedure (ADP-Glo™):

-

Prepare serial dilutions of the test compound in the appropriate kinase buffer.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

-

Cyclooxygenase (COX) Inhibition Assays

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and ovine or human COX-2 enzymes will be used.

-

Assay Principle: A colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzymes.

-

Procedure (Colorimetric COX Inhibitor Screening Assay):

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2), heme, and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

The reaction produces prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2.

-

This peroxidase activity is measured using a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 590 nm).

-

A decrease in absorbance indicates inhibition of COX activity.

-

Calculate IC50 values from the dose-response curves.

-

-

Cell-Based Assays

Objective: To assess the anti-proliferative and apoptotic effects of the compound on cancer cell lines.

Methodology:

-

Cell Viability Assay (MTT or CellTiter-Glo®):

-

Seed cancer cell lines (e.g., MV4-11, K562, A549, MCF7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound for 72 hours.

-

Measure cell viability using MTT reagent (which measures mitochondrial activity) or CellTiter-Glo® Luminescent Cell Viability Assay (which measures intracellular ATP).

-

Determine the GI50 (concentration for 50% inhibition of cell growth) for each cell line.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at concentrations around the GI50 for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

-

Western Blot Analysis:

-

Treat cells with the compound and prepare cell lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

-

Visualize the protein bands using a chemiluminescence detection system. This will confirm the on-target effect of the compound on the hypothesized signaling pathways.

-

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for investigating the mechanism of action.

Conclusion

This technical guide has outlined a plausible, dual mechanism of action for this compound, centered on the inhibition of protein kinases and cyclooxygenase enzymes. The provided hypothetical data and detailed experimental protocols offer a robust framework for the systematic investigation of this compound's pharmacological properties. The successful execution of these experiments would not only elucidate the molecular mechanism of this novel pyrazole derivative but also pave the way for its potential development as a therapeutic agent for cancer or inflammatory diseases. Further studies, including in vivo efficacy and safety assessments, would be the logical next steps following the validation of its in vitro mechanism of action.

References

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. academicstrive.com [academicstrive.com]

- 6. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel pyrazole derivative, 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Pyrazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] This document outlines a systematic computational approach, encompassing quantum mechanical analysis, protein target prediction, pharmacophore modeling, virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, to elucidate the therapeutic potential of this compound. Detailed hypothetical protocols and data presentation formats are provided to guide researchers in the virtual assessment of this and similar small molecules.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. In silico modeling, or computer-aided drug design (CADD), offers a rapid and cost-effective strategy to predict the biological activity, pharmacokinetic properties, and potential protein targets of new chemical entities before their synthesis and experimental testing.[2][3] This whitepaper details a comprehensive in silico workflow designed to thoroughly characterize the potential of this compound as a drug candidate.

Molecular Modeling Workflow

A multi-step in silico workflow is proposed to investigate the properties of this compound. This workflow is designed to be iterative, with findings from each step informing the subsequent analyses.

Quantum Mechanical (QM) Analysis

To gain insights into the electronic properties and reactivity of this compound, a quantum mechanical analysis is the initial step.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Structure Optimization: The 3D structure of the molecule is first optimized using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

-

Property Calculation: Following optimization, key quantum chemical descriptors are calculated. These include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.

-

Dipole moment and polarizability.

-

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages can be utilized for these calculations.

Data Presentation

The calculated quantum mechanical properties would be summarized in a table for clarity.

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

| Polarizability (ų) | 25.1 |

| Table 1: Hypothetical Quantum Mechanical Properties. |

Protein Target Prediction

Identifying the potential protein targets of a small molecule is a critical step in understanding its mechanism of action.

Experimental Protocol: Ligand-Based Target Prediction

-

Input: The SMILES string or 2D structure of this compound is used as input.

-

Database Searching: The molecular fingerprint of the compound is compared against databases of known ligands and their targets (e.g., ChEMBL, BindingDB).

-

Prediction Algorithms: Various algorithms, such as those based on chemical similarity or machine learning, are employed to predict a ranked list of potential protein targets.

-

Tools: Web servers and software like SwissTargetPrediction, PharmMapper, or similar tools can be used for this purpose.

Data Presentation

The predicted protein targets would be tabulated with their corresponding prediction scores.

| Predicted Target | Target Class | Prediction Score |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.85 |

| Mitogen-activated protein kinase 14 (p38α) | Kinase | 0.79 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.75 |

| Carbonic Anhydrase II | Lyase | 0.71 |

| Table 2: Hypothetical Predicted Protein Targets. |

Pharmacophore Modeling and Virtual Screening

Based on the predicted targets, a pharmacophore model can be developed to identify other potential active compounds from large chemical libraries.

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Target Structure Preparation: A high-resolution crystal structure of a predicted target (e.g., COX-2) is obtained from the Protein Data Bank (PDB).

-

Pharmacophore Feature Identification: The key interaction features within the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified.

-

Model Generation: A 3D pharmacophore model is generated based on these features.

-

Virtual Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify molecules that match the pharmacophoric features.

-

Software: Tools like LigandScout, MOE, or Discovery Studio can be used for this purpose.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5][6][7]

Experimental Protocol: Molecular Docking Simulation

-

Receptor and Ligand Preparation: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The ligand structure is also prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The docking results would be presented in a table summarizing binding affinities and key interactions.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 |

| p38α | -8.5 | Met109, Lys53, Asp168 |

| VEGFR-2 | -8.9 | Cys919, Asp1046, Glu885 |

| Table 3: Hypothetical Molecular Docking Results. |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Experimental Protocol: MD Simulation

-

System Preparation: The best-ranked docked complex is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-

Simulation: The system is subjected to energy minimization, followed by heating and equilibration. A production run of sufficient length (e.g., 100 ns) is then performed.

-

Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key interactions over time.

-

Software: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations.[8]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[9][10][11][12]

Experimental Protocol: In Silico ADMET Prediction

-

Input: The chemical structure of this compound is used as input.

-

Property Prediction: Various computational models are used to predict a range of ADMET properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Tools: A variety of online tools and software packages are available, such as SwissADME, pkCSM, and ADMETlab.[13]

Data Presentation

The predicted ADMET properties would be compiled into a comprehensive table.

| ADMET Property | Predicted Value/Class |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier Penetration | Yes |

| Plasma Protein Binding | >90% |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Non-mutagen |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

| Table 4: Hypothetical ADMET Prediction Profile. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential drug candidate. The proposed workflow, from quantum mechanical analysis to ADMET prediction, provides a robust framework for generating valuable data to guide further experimental studies. The hypothetical results presented herein suggest that this compound may possess favorable drug-like properties and warrants further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro and in vivo validation of the in silico predictions. This integrated approach of computational and experimental methods is paramount in modern drug discovery to accelerate the identification of novel therapeutics.

References

- 1. biosolveit.de [biosolveit.de]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. ADMET Prediction | Rowan [rowansci.com]

- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Methodological & Application

Application Notes & Protocols for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Various substituted pyrazoles have demonstrated a broad range of biological effects, including antitumor, anti-inflammatory, antimicrobial, and protein kinase inhibitory properties.[1][2][3][4] This document provides detailed in vitro assay protocols to evaluate the potential biological activity of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative. The following protocols are designed for researchers in drug discovery and development to assess its cytotoxic, pro-apoptotic, and anti-inflammatory potential.

I. In Vitro Anticancer Activity

Based on the reported antitumor properties of similar pyrazole compounds, a primary area of investigation for this compound is its potential as an anticancer agent.[1][5][6] The following assays are fundamental in determining the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation:

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.08 | 100 |

| 0.1 | 1.210 | 0.07 | 96.8 |

| 1 | 1.150 | 0.06 | 92.0 |

| 10 | 0.850 | 0.05 | 68.0 |

| 50 | 0.450 | 0.04 | 36.0 |

| 100 | 0.200 | 0.03 | 16.0 |

Experimental Workflow for MTT Assay:

Caption: Workflow for determining cell viability using the MTT assay.

B. Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-